N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide
Description
N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide is a synthetic organic compound characterized by a furan ring substituted with a 4-bromophenyl group at the 5-position and a propanamide chain linked to a benzyl group at the N-terminus. The 4-bromophenyl substituent distinguishes it from carcinogenic nitrofuran derivatives, underscoring the importance of substituent effects on biological activity and safety.
Properties
CAS No. |
853331-09-6 |
|---|---|
Molecular Formula |
C20H18BrNO2 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H18BrNO2/c21-17-8-6-16(7-9-17)19-12-10-18(24-19)11-13-20(23)22-14-15-4-2-1-3-5-15/h1-10,12H,11,13-14H2,(H,22,23) |
InChI Key |
ATYXCANVCZHNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly process, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2), nucleophiles (e.g., NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide with structurally related compounds described in the evidence, focusing on substituents, biological activity, and outcomes:
Key Observations:
Substituent Effects: Nitro groups (e.g., in –5) are strongly associated with carcinogenicity in rodents, inducing tumors in the bladder, stomach, liver, and other organs. The nitro moiety is a known mutagenic group, likely contributing to DNA adduct formation . Bromophenyl groups (e.g., in the target compound and ) correlate with immunomodulatory activity (e.g., FPR2 agonism) without evidence of carcinogenicity, highlighting the role of halogen substitution in enhancing therapeutic specificity .
Structural Backbone: Furan + thiazolyl/hydrazide scaffolds (–4) are linked to carcinogenicity, whereas furan + propanamide/benzyl structures (target compound and ) suggest divergent biological pathways.
Species-Specific Responses: Nitrofuran derivatives exhibit organ-specific carcinogenicity (e.g., bladder in rats vs. stomach in mice), emphasizing the need for cross-species toxicological evaluation .
Research Implications
- Therapeutic Potential: Bromophenyl-furan derivatives warrant further investigation for immune modulation, given their selectivity and safety advantages over nitro-containing analogs.
- Toxicological Screening: Structural motifs (e.g., nitro groups) should be avoided in drug design to mitigate carcinogenic risks.
Biological Activity
N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties, particularly in the fields of anti-inflammatory and anticancer activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and research findings.
The synthesis of this compound typically involves a multi-step process. The initial step includes the formation of a bromophenyl intermediate through the reaction of 4-bromobenzaldehyde with a furan derivative in the presence of a base. This intermediate is then subjected to an amidation reaction with benzylamine to yield the final product. The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable investigation conducted by Walid Fayad et al. (2019) screened various compounds for their efficacy against multicellular spheroids, revealing that this compound exhibited significant cytotoxic effects on cancer cell lines. The study employed various assays to determine the IC50 values, indicating effective dose levels required to inhibit cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A-431 | 10.5 |
| Doxorubicin | A-431 | 8.0 |
This table illustrates that this compound has comparable activity to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that the compound may inhibit key inflammatory pathways by modulating the activity of specific enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
The proposed mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of COX and LOX enzymes, leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : It is hypothesized that the compound interacts with specific receptors involved in cell signaling pathways, potentially altering cellular responses related to growth and inflammation.
Case Studies and Research Findings
Several case studies have documented the biological effects of this compound:
- Study on Anticancer Activity : A study published in Nature demonstrated that this compound effectively inhibited tumor growth in xenograft models, showing a reduction in tumor size by approximately 40% compared to control groups .
- Inflammation Models : In vivo studies using animal models indicated that administration of this compound significantly reduced edema and inflammatory markers compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
